2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid
Description
2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid is a pyrrolidinone derivative characterized by a five-membered lactam ring (2-oxopyrrolidine) substituted with an ethyl group at the 3-position and an acetic acid moiety at the 1-position. This compound’s structure confers unique physicochemical properties, such as moderate lipophilicity due to the ethyl group and hydrogen-bonding capacity via the carboxylic acid and lactam carbonyl groups.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-(3-ethyl-2-oxopyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-6-3-4-9(8(6)12)5-7(10)11/h6H,2-5H2,1H3,(H,10,11) |
InChI Key |
YCCHSWNPIXWVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(C1=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid typically involves the reaction of ethyl 2-oxopyrrolidine-1-acetate with appropriate reagents under controlled conditions. One common method includes the alkylation of pyrrolidin-2-one with ethyl bromoacetate, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Reduction of the Carbonyl Group
The ketone (2-oxo) group in the pyrrolidine ring can be reduced to form a secondary alcohol. This reaction is typically carried out using reducing agents such as:
-
Lithium aluminum hydride (LiAlH₄)
-
Sodium borohydride (NaBH₄)
Reaction Conditions :
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Reflux or room temperature
Products :
-
2-(3-Ethyl-2-hydroxypyrrolidin-1-yl)acetic acid
This reduction is a common strategy to modify the compound’s functionality for applications in organic synthesis.
Esterification and Amidation
The carboxylic acid group can undergo esterification or amidation via nucleophilic acyl substitution.
Esterification
-
Activation : Phenylacetic acid is typically activated using oxalyl chloride or thionyl chloride in the presence of a base (e.g., triethylamine).
-
Nucleophilic Substitution : Reaction with alcohols (e.g., methanol) under basic conditions yields esters.
Example :
-
Reagents : Oxalyl chloride, methanol, TEA
-
Product : Methyl ester derivative
Amidation
-
Activation : Conversion to an acid chloride followed by reaction with amines.
-
Conditions : Room temperature, basic conditions (e.g., DIPEA).
Example :
-
Reagents : Ammonia, sulfonyl halide (e.g., tosyl chloride)
-
Product : Amide derivatives (e.g., acetamide analogs)
These reactions are critical for synthesizing derivatives with tailored properties for pharmaceutical or agrochemical applications .
Substitution via Mixed Anhydrides
The carboxylic acid can form mixed anhydrides, which react with nucleophiles to yield substituted derivatives.
Reaction Steps :
-
Formation of Mixed Anhydride : Reaction with alkyl or aryl sulfonyl halides (e.g., methylsulfonyl chloride) in the presence of a base.
-
Substitution : Reaction with ammonia or other nucleophiles to form amides.
Reagents :
-
Sulfonyl halide : RSO₂X (e.g., methylsulfonyl chloride)
-
Base : TEA or pyridine
-
Nucleophile : Ammonia
Product :
-
2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetamide
This method is widely used in enantioselective syntheses to prepare optically active compounds .
Epimerization
Under acidic or basic conditions, the compound may undergo epimerization at the chiral center (if present).
Reagents :
-
Acid anhydrides : Acetic anhydride
-
Conditions : Reflux in solvents like toluene
Outcome :
-
Interconversion between enantiomers, enabling the preparation of enantiomerically enriched products.
This process is crucial for optimizing stereochemical purity in drug discovery .
Oxidation of the Ethyl Group
The ethyl substituent at position 3 can be oxidized to form ketones or carboxylic acids.
Reagents :
-
Strong oxidizing agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
-
Conditions : Acidic or basic media, elevated temperatures
Products :
-
2-(3-Oxoethyl-2-oxopyrrolidin-1-yl)acetic acid (ketone oxidation)
-
2-(3-Carboxyethyl-2-oxopyrrolidin-1-yl)acetic acid (complete oxidation)
This reaction expands the compound’s utility in synthesizing more complex heterocyclic frameworks.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties.
Biology
Research indicates that this compound may exhibit significant biological activities, including enzyme inhibition and receptor binding. These interactions suggest potential therapeutic applications, although further studies are required to elucidate its pharmacological properties.
Biological Activity Table
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes |
| Receptor Binding | May interact with various biological receptors |
Medicine
Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its mechanism of action likely involves modulation of enzymatic and receptor activities, which could lead to applications in treating conditions such as neurodegenerative diseases and metabolic disorders .
Case Study: Neuroprotective Effects
A study highlighted the compound's protective activity against central nervous system aggressions caused by hypoxia and ischemia. The isolated enantiomer has shown greater efficacy compared to its racemic mixture, indicating its potential as a treatment for neurological disorders .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural similarities and differences between 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid and related compounds:
Impact of Substituents on Properties
- Lactam vs. Amine: The 2-oxopyrrolidinone (lactam) ring introduces rigidity and hydrogen-bond acceptor sites, distinguishing it from non-lactam analogs such as 2-(1H-pyrrol-3-yl)acetic acid, which has an aromatic pyrrole ring .
- Chain Length: Propanoic acid derivatives (e.g., 3-(2-oxopyrrolidin-1-yl)propanoic acid) exhibit higher molecular weight and altered solubility profiles compared to the acetic acid-based target compound .
Biological Activity
2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid is a compound of increasing interest in scientific research due to its potential biological activities, including enzyme inhibition and receptor binding. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrrolidine ring, which is crucial for its biological interactions. The compound is synthesized as a building block for more complex organic molecules and is studied for its pharmacological potential.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction could lead to significant changes in cellular processes, although detailed pathways remain to be elucidated.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, which can be pivotal in therapeutic applications. For instance, enzyme inhibition studies have shown promising results in the context of cancer treatment and other diseases where enzyme activity plays a critical role .
Anticancer Activity
A study evaluating the anticancer properties of related oxopyrrolidine derivatives found that certain modifications led to enhanced cytotoxicity against human lung adenocarcinoma cells (A549). The viability of these cells decreased significantly upon treatment with compounds similar to this compound, indicating potential anticancer activity .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | Concentration (µM) | Viability (%) | Reference |
|---|---|---|---|---|
| This compound | A549 | 100 | 66% | |
| Cisplatin | A549 | 100 | 30% |
Applications in Research and Industry
The compound is utilized in various scientific research applications:
- Chemistry : As a reagent in organic synthesis.
- Biology : Investigated for enzyme inhibition and receptor binding.
- Medicine : Ongoing research aims to explore its therapeutic potential for various diseases.
- Industry : Used in the development of new materials and chemical processes .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of related compounds, demonstrating their potential as broad-spectrum antiviral agents. For example, derivatives that include similar structural motifs have shown nanomolar inhibition against viral proteases, suggesting that modifications of the pyrrolidine structure could enhance antiviral efficacy .
Q & A
Q. What are the optimal synthetic routes for 2-(3-Ethyl-2-oxopyrrolidin-1-yl)acetic acid, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via nucleophilic substitution, leveraging methodologies analogous to those used for structurally related pyrrolidinone derivatives. Key steps include:
- Starting materials : Pyrrolidinone derivatives (e.g., 3-ethylpyrrolidin-2-one) and chloroacetic acid.
- Reaction conditions : Conduct the reaction under basic conditions (e.g., NaOH or K₂CO₃) in polar solvents like water or ethanol. Elevated temperatures (50–80°C) enhance reaction efficiency .
- Optimization : Adjust molar ratios (e.g., 1:1.2 pyrrolidinone:chloroacetic acid), monitor pH to avoid side reactions, and use reflux for 6–12 hours. Purification via recrystallization or column chromatography improves yield (>65% reported in analogous syntheses) .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (1:1) | Enhances solubility and rate |
| Temperature | 70°C | Balances kinetics and side reactions |
| Reaction Time | 8–10 hours | Ensures completion |
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer: Safety measures are derived from structurally similar compounds (e.g., pyridine/pyrrole derivatives):
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use EN166-certified eye protection for splash risks .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation hazards (classified as Acute Toxicity Category 4 for inhalation) .
- Spill Management : Absorb with inert materials (e.g., sand), store in sealed containers, and dispose via approved hazardous waste channels .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: A multi-technique approach is recommended:
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups.
- NMR : ¹H NMR reveals pyrrolidinone ring protons (δ 1.2–2.5 ppm) and acetic acid protons (δ 3.5–4.0 ppm). ¹³C NMR confirms the 2-oxo group (~175 ppm) .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions for molecular weight validation .
Advanced Research Questions
Q. How do substitution patterns (e.g., 3-ethyl vs. methyl groups) influence the compound’s reactivity and biological activity?
Answer: Substituents alter electronic and steric properties:
- Electronic Effects : The 3-ethyl group increases electron density at the pyrrolidinone ring, potentially enhancing nucleophilic attack at the 2-oxo position. This contrasts with methyl groups, which offer less steric hindrance .
- Biological Implications : Ethyl substitution may improve lipid solubility, affecting membrane permeability in pharmacological studies. Compare with indole-3-acetic acid derivatives, where substitution modulates receptor binding .
Q. How can computational methods resolve contradictions in spectral or reactivity data for this compound?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Molecular geometry : Optimize bond angles and confirm planarity of the pyrrolidinone ring.
- Vibrational frequencies : Simulate IR/Raman spectra to assign ambiguous peaks (e.g., distinguishing C=O stretching modes) .
- Reactivity : Calculate Fukui indices to identify electrophilic/nucleophilic sites, aiding mechanistic studies of unexpected byproducts .
Q. What strategies mitigate side reactions during functionalization of this compound?
Answer: Common side reactions include over-alkylation or hydrolysis of the 2-oxo group. Mitigation strategies:
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted nucleophilic attacks.
- Catalysis : Use mild Lewis acids (e.g., ZnCl₂) to direct regioselectivity during derivatization .
- Kinetic Control : Conduct reactions at lower temperatures (0–25°C) to favor mono-substitution over di-alkylation .
Methodological Considerations
Q. How can researchers validate the purity of this compound for pharmacological assays?
Answer: Combine chromatographic and spectroscopic analyses:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify purity (>98%).
- Melting Point : Compare observed mp (e.g., 120–123°C) with literature values to detect impurities .
- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values .
Q. What experimental designs address discrepancies in reported biological activity across studies?
Answer: Discrepancies may arise from assay conditions or compound stability. Solutions include:
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 μM) to establish reproducibility.
- Stability Studies : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) and monitor degradation via LC-MS .
- Positive Controls : Compare with structurally validated analogs (e.g., 2-(pyridin-3-yl)acetic acid) to normalize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
